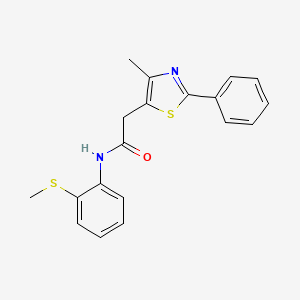

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-13-17(24-19(20-13)14-8-4-3-5-9-14)12-18(22)21-15-10-6-7-11-16(15)23-2/h3-11H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLIQBAMEPORBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines

Electrophiles: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively researched for their antimicrobial properties . Studies indicate that compounds containing thiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : Thiazole derivatives often act by inhibiting bacterial cell wall synthesis or disrupting cellular processes essential for bacterial survival.

- Case Study : A study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated potent antibacterial activity against strains such as E. coli and Staphylococcus aureus, highlighting the effectiveness of thiazole-based compounds in combating bacterial infections .

Anticancer Properties

The anticancer potential of thiazole derivatives has garnered attention in recent years. The compound 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide shows promise in this area:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth.

- Research Findings : A study indicated that certain thiazole derivatives could direct tumor cells towards apoptotic pathways, providing a basis for their use as anticancer agents .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of thiazole derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's disease:

- Targeting Mechanisms : Thiazole compounds have been shown to inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer’s pathology .

- Experimental Evidence : In vitro studies have demonstrated that thiazole-based compounds can ameliorate pathological conditions associated with Alzheimer’s disease by affecting multiple targets involved in disease progression.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

*Estimated based on structural analogs; exact value requires experimental validation.

Pharmacological and Physicochemical Properties

- Bioactivity: The target compound’s methylthio group may enhance membrane permeability compared to ’s methoxy analog, which has lower lipophilicity . Compound 9c () shows superior α-glucosidase inhibition over non-halogenated analogs (e.g., 9d with 4-methylphenyl, IC₅₀ = 42.11 µM), highlighting halogenation’s role in potency .

- Allyl groups in –3 may confer reactivity risks (e.g., polymerization), unlike the target compound’s stable methylthio group .

Stereochemical and Crystallographic Considerations

- The (S)-enantiomer of N-(4-methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () demonstrates the importance of chirality in bioactivity, suggesting that stereochemical analysis of the target compound is critical .

- ’s compound exhibits defined crystallographic parameters (e.g., dihedral angles between rings), which could guide structural optimization of the target molecule .

Biological Activity

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole compounds showed that modifications to the thiazole ring could enhance anticancer activity against several cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis in tumor cells, as evidenced by increased caspase-3 activation and DNA fragmentation assays .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 12.5 | Apoptosis induction |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | C6 | 15.0 | Caspase activation |

| Phthalimido-thiazoles | L. infantum | 10.0 | Mitochondrial disruption |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups at specific positions on the phenyl ring enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | Moderate |

| N-(4-methylthiazol-5-yl)methylamide | S. aureus | 16 µg/mL | Strong |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in cancer cells.

- Antimicrobial Effects : The thiazole ring structure allows interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for anticancer activity against various tumor cell lines. The results indicated that compounds with specific substitutions on the thiazole ring demonstrated enhanced potency compared to standard chemotherapeutics .

Another study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains, revealing that certain modifications led to increased efficacy against multi-drug resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.